2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS: 763114-31-4) is a quinazolinone-derived acetamide with a molecular formula of C₂₅H₂₂ClN₃O₂S and a molecular weight of 464.0 g/mol . Its structure comprises a 4-chlorophenyl-substituted quinazolinone core linked via a sulfanyl bridge to an N-(2,4,6-trimethylphenyl)acetamide moiety.
Properties
CAS No. |
763114-31-4 |
|---|---|
Molecular Formula |
C25H22ClN3O2S |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O2S/c1-15-12-16(2)23(17(3)13-15)28-22(30)14-32-25-27-21-7-5-4-6-20(21)24(31)29(25)19-10-8-18(26)9-11-19/h4-13H,14H2,1-3H3,(H,28,30) |
InChI Key |
SGRPZUZOLNULJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde in the presence of a catalyst such as acetic acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with 4-chlorobenzoyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl-quinazolinone intermediate with thiourea, followed by oxidation to form the desired sulfanyl group.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the sulfanyl intermediate with 2,4,6-trimethylaniline in the presence of acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in the substitution patterns on the quinazolinone ring and the acetamide aryl group. Key analogs and their distinguishing features include:
Key Observations :
- Electron-Withdrawing vs.
- Acetamide Substituents : The 2,4,6-trimethylphenyl group in the target compound provides steric bulk, which may reduce solubility but improve lipophilicity and membrane permeability. In contrast, the sulfamoyl group in 477329-16-1 introduces hydrogen-bonding capacity, likely enhancing aqueous solubility .
- Molecular Weight Trends : The sulfamoyl derivative (477329-16-1) has the highest molecular weight (501.0 g/mol), reflecting the addition of polar functional groups.
Spectroscopic Data:
- IR Spectroscopy : Analogs like 13a () show characteristic peaks for C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹), while the target compound’s spectrum would emphasize S-CH₂ and amide C=O stretches .
- ¹H-NMR : The trimethylphenyl group in the target compound would exhibit a singlet for the three equivalent methyl groups (δ ~2.30 ppm), distinct from the sulfamoylphenyl group’s NH₂ protons (δ ~7.20 ppm in 13a) .
Conformational and Crystallographic Insights
- Dihedral Angles and Hydrogen Bonding : In related N-substituted acetamides (), dihedral angles between aryl rings and the amide plane range from 44.5° to 77.5°, influencing molecular packing and biological interactions. The target compound’s trimethylphenyl group may induce steric hindrance, altering these angles compared to less bulky analogs .
- Hydrogen-Bonding Networks : Compounds with sulfamoyl or NH₂ groups (e.g., 477329-16-1) form robust hydrogen-bonded dimers (R₂²(10) motifs), enhancing crystallinity. The target compound’s methyl-rich acetamide group likely reduces such interactions, favoring hydrophobic packing .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide , with CAS number 477329-96-7, is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
- Molecular Formula : C22H24ClN3O2S
- Molecular Weight : 457.88 g/mol
- Structure : The compound features a quinazoline core substituted with a chlorophenyl group and a sulfanyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through dual inhibition of key signaling pathways involved in cancer proliferation:
- EGFR Inhibition : The compound demonstrates inhibitory activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- VEGFR Inhibition : It also targets vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis.
Anticancer Efficacy
Recent studies have shown that this compound exhibits significant anticancer properties across several cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Sorafenib (IC50) |
|---|---|---|
| HCT116 (Colon Cancer) | 1.50 - 5.86 | Superior to Sorafenib (5.47 - 7.26) |
| HepG2 (Liver Cancer) | 4.42 - 6.39 | Comparable to Sorafenib |
| MCF7 (Breast Cancer) | Data Pending | - |
| A549 (Lung Cancer) | Data Pending | - |
The most potent analogues induced significant apoptosis in HCT116 cells, with flow cytometric analysis revealing a G1 phase arrest and a notable increase in apoptotic cells compared to untreated controls .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinazoline core and substitution patterns significantly influence the compound's potency:
- The presence of the chlorophenyl group enhances binding affinity to EGFR and VEGFR.
- Sulfanyl substitutions appear to improve solubility and bioavailability.
Case Studies
- Dual Targeting in Cancer Therapy : A study highlighted the synthesis of various quinazoline derivatives that demonstrated dual inhibition of EGFR and VEGFR pathways. Compounds similar to our target compound showed promising results in inhibiting tumor growth in xenograft models .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and its targets. The analysis revealed multiple hydrogen bonds with critical residues involved in ATP binding within both EGFR and VEGFR .
Safety and Toxicity
Preliminary assessments have categorized the compound as an irritant; however, detailed toxicological studies are necessary to evaluate its safety profile comprehensively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
